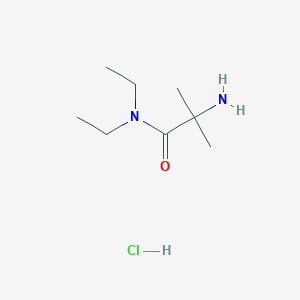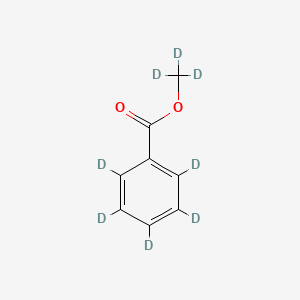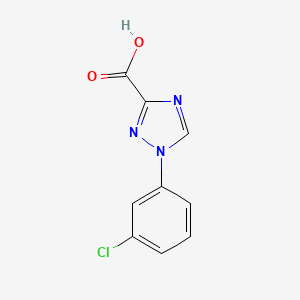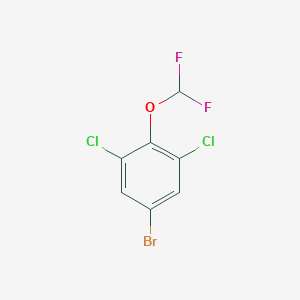
2',3,5,6',7-Pentahydroxyflavanone
Übersicht
Beschreibung
2’,3,5,6’,7-Pentahydroxyflavanone is a natural product found in Scutellaria amoena and Scutellaria baicalensis . It has the molecular formula C15H12O7 .
Synthesis Analysis
The synthesis of 2’,3,5,6’,7-Pentahydroxyflavanone can be achieved through the treatment of a precursor compound with acetic anhydride and pyridine, which affords the corresponding per-acetylated derivative. An acid hydrolysis reaction of the precursor compound also yields 2’,3,5,6’,7-Pentahydroxyflavanone .
Molecular Structure Analysis
The molecular structure of 2’,3,5,6’,7-Pentahydroxyflavanone consists of 15 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . The exact mass is 304.05830272 g/mol and the monoisotopic mass is also 304.05830272 g/mol .
Physical And Chemical Properties Analysis
2’,3,5,6’,7-Pentahydroxyflavanone has a molecular weight of 304.25 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 127 Ų . The complexity of the molecule is 418 .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Cytotoxic Activities
Research has identified a flavanone glycoside, closely related to 2',3,5,6',7-Pentahydroxyflavanone, from Lippia graveolens, demonstrating anti-inflammatory and cytotoxic activities. This compound, through chemical transformations, yielded derivatives with similar activities, highlighting its potential in medicinal applications (González-Güereca et al., 2010).
Application in Elemental Analysis
In a different context, 2',3,5,6',7-Pentahydroxyflavanone has been used in chemical analysis. It precipitates tantalum and niobium from solution, acting as a reagent for their determination. This application underscores its utility in analytical chemistry, especially in the separation and identification of specific elements (Chan, 1961).
Antimicrobial Activities
Another significant application of compounds related to 2',3,5,6',7-Pentahydroxyflavanone is in antimicrobial therapy. Studies have shown that flavanones isolated from various plants exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This finding is crucial for developing new therapies against antibiotic-resistant bacteria (Tsuchiya et al., 1997).
Wirkmechanismus
Target of Action
The primary targets of 2’,3,5,6’,7-Pentahydroxyflavanone are programmed cell death-1 (PD-1) , interleukin 10 (IL-10) , and thymocyte selection-associated high mobility group box proteins TOX/TOX2 . These targets play a crucial role in the immune response and cellular growth regulation.
Mode of Action
2’,3,5,6’,7-Pentahydroxyflavanone interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the immune response pathway and the cellular growth regulation pathway . By inhibiting PD-1, IL-10, and TOX/TOX2, it disrupts these pathways and their downstream effects, which include the regulation of immune response and cellular growth.
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2’,3,5,6’,7-Pentahydroxyflavanone’s action include the prevention of colitis-associated colon cancer in C57BL/6 J mice . This is achieved through the inhibition of PD-1, IL-10, and TOX/TOX2, which disrupts the immune response and cellular growth regulation pathways.
Eigenschaften
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQYBZYBTNQEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological effects of 2',3,5,6',7-Pentahydroxyflavanone?
A: Research suggests that 2',3,5,6',7-Pentahydroxyflavanone primarily acts as a cyclooxygenase inhibitor. Specifically, it demonstrates a stronger inhibitory effect on the formation of HHT (a cyclooxygenase product) compared to its impact on the 5-lipoxygenase pathway []. This suggests a potential role in modulating inflammatory responses.
Q2: How does 2',3,5,6',7-Pentahydroxyflavanone compare to other similar flavonoids in terms of its biological activity?
A: Studies comparing various flavonoids from Scutellaria baicalensis roots reveal that 2',3,5,6',7-Pentahydroxyflavanone exhibits a distinct activity profile. While baicalein predominantly inhibits 5-HETE formation (a lipoxygenase product) [], 2',3,5,6',7-Pentahydroxyflavanone preferentially targets HHT formation, indicating a different mechanism of action. This highlights the structural diversity and specific biological activities within the flavonoid family.
Q3: Has 2',3,5,6',7-Pentahydroxyflavanone been isolated from any specific plant sources?
A: Yes, 2',3,5,6',7-Pentahydroxyflavanone has been successfully isolated and identified in the roots of Scutellaria amoena C.H. Wright [, ]. This finding contributes to the understanding of the phytochemical profile of this plant and its potential medicinal properties.
Q4: What is the stereochemistry of 2',3,5,6',7-Pentahydroxyflavanone?
A: The isolated 2',3,5,6',7-Pentahydroxyflavanone has been characterized as the (2R, 3R) stereoisomer [, ]. Understanding the stereochemistry is crucial as different isomers may exhibit different biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)


![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)


![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)


